![molecular formula C5H13NO6P2 B14303230 [(Cyclobutylamino)-phosphonomethyl]phosphonic acid CAS No. 124351-87-7](/img/no-structure.png)
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid is a compound that features a phosphonic acid functional group bonded to a cyclobutylamino group. This compound is part of the broader class of phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonic acids are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of [(Cyclobutylamino)-phosphonomethyl]phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale adaptations of these laboratory techniques to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used to study enzyme inhibition and as a tool to investigate physiological effects of phosphorylations
Industry: It is used in the design of supramolecular or hybrid materials, for the functionalization of surfaces, and in analytical purposes
Wirkmechanismus
The mechanism of action of [(Cyclobutylamino)-phosphonomethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. By mimicking the structure of natural substrates, it can inhibit enzyme activity, thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects in the treatment of diseases .
Vergleich Mit ähnlichen Verbindungen
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid can be compared with other similar compounds, such as:
Fosfomycin: A widely used antibacterial drug that also contains a phosphonic acid group.
Alendronic acid: A bisphosphonate used to treat osteoporosis.
Amino phosphonates: Compounds that contain both amino and phosphonic acid groups and are used in various applications, including as enzyme inhibitors. The uniqueness of this compound lies in its specific structure and the presence of the cyclobutylamino group, which may confer distinct biological and chemical properties.
Eigenschaften
124351-87-7 | |
Molekularformel |
C5H13NO6P2 |
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
[(cyclobutylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C5H13NO6P2/c7-13(8,9)5(14(10,11)12)6-4-2-1-3-4/h4-6H,1-3H2,(H2,7,8,9)(H2,10,11,12) |
InChI-Schlüssel |
UNLQCNUHOMXEEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.